molecular formula C24H28N4O3 B2577108 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 1286699-77-1

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2577108
CAS RN: 1286699-77-1
M. Wt: 420.513
InChI Key: UVTVFCWUTVVTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a methoxyphenyl group, a morpholino group, a pyrazol group, and a methylbenzyl group. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. For instance, the methoxyphenyl group in the compound could potentially undergo reactions typical of ethers and phenols .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study focused on pyrazole-acetamide derivatives, similar in structure to 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide, explored their use in creating Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, evaluated through various in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Anticancer Potential

Research into pyrazole-acetamide derivatives, structurally related to the compound , has revealed anticancer potential. In one study, the compounds exhibited cancer cell growth inhibition in vitro against various cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Hydrogen Bonding and Molecular Structures

Studies have also investigated the molecular structures of similar pyrazole-acetamide derivatives, focusing on their hydrogen-bonding patterns. These studies are crucial in understanding the molecular interactions and potential applications in various fields, including materials science and pharmaceuticals (López et al., 2010).

Imaging Probes in Medical Diagnostics

Derivatives of pyrazole-acetamide have been studied for their potential as imaging probes in medical diagnostics. For example, a related compound was investigated as a PET ligand for imaging 5-HT2A receptors, demonstrating its ability to cross the blood-brain barrier (Prabhakaran et al., 2006).

Herbicidal Activity

Compounds structurally akin to this compound have been examined for their herbicidal activity. Such studies contribute to the development of new, potentially more effective or environmentally friendly herbicides (Weisshaar & Böger, 1989).

Anti-Inflammatory Activities

Research into similar pyrazole-acetamide derivatives has shown potential anti-inflammatory activities. These compounds could serve as a basis for developing new anti-inflammatory drugs, contributing to medical therapeutics (Abdulla et al., 2014).

Safety and Hazards

Safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-18-6-8-19(9-7-18)15-25-23(29)17-28-16-22(20-4-3-5-21(14-20)30-2)24(26-28)27-10-12-31-13-11-27/h3-9,14,16H,10-13,15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVFCWUTVVTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.